2-Fluoro-4-iodo-3-methoxypyridine

Catalog No.
S3380491
CAS No.
1227580-53-1
M.F
C6H5FINO
M. Wt
253.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-iodo-3-methoxypyridine

CAS Number

1227580-53-1

Product Name

2-Fluoro-4-iodo-3-methoxypyridine

IUPAC Name

2-fluoro-4-iodo-3-methoxypyridine

Molecular Formula

C6H5FINO

Molecular Weight

253.01 g/mol

InChI

InChI=1S/C6H5FINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3

InChI Key

IVXNIUMDPHLSBV-UHFFFAOYSA-N

SMILES

COC1=C(C=CN=C1F)I

Canonical SMILES

COC1=C(C=CN=C1F)I

Synthesis

2-Fluoro-4-iodo-3-methoxypyridine is a heterocyclic aromatic compound. Scientific research has documented various methods for its synthesis. One reported method involves the reaction of 2-fluoro-3-methoxypyridine with N-iodosuccinimide in the presence of a palladium catalyst. PubChem, National Institutes of Health: )

Potential Applications

Scientific research has explored the potential applications of 2-fluoro-4-iodo-3-methoxypyridine in various fields, including:

  • Medicinal chemistry: As a building block for the synthesis of novel bioactive molecules with potential therapeutic applications. ScienceDirect:
  • Material science: As a precursor for the development of functional materials with unique properties. ScienceDirect:

2-Fluoro-4-iodo-3-methoxypyridine is a heterocyclic aromatic compound belonging to the class of fluorinated pyridines. Its molecular structure features a pyridine ring with a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methoxy group at the 3-position. This unique arrangement of substituents imparts distinctive chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science.

As there's limited research on 2-F-4-I-3-OMePy, a mechanism of action in any biological system is not currently documented.

Due to the absence of specific research on 2-F-4-I-3-OMePy, it's important to handle it with caution assuming the properties of similar aromatic fluorinated compounds.

  • Fluorine: Fluorine can be a corrosive irritant.
  • Iodine: Iodine can irritate the skin and eyes.
  • Aromatic compounds: Some aromatic compounds can be harmful if inhaled or ingested.

  • Substitution Reactions: The iodine atom can be replaced by various nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: This compound can participate in redox reactions, allowing for modifications in its oxidation state.
  • Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

  • Nucleophilic Substitution: Typically involves potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.
  • Suzuki-Miyaura Coupling: Requires palladium catalysts and boronic acids under mild conditions.

Major Products Formed

  • Substitution Products: Various substituted pyridines depending on the nucleophile used.
  • Coupling Products: Biaryl compounds formed through coupling reactions.

The synthesis of 2-fluoro-4-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes:

  • Starting Material: Begin with 2-fluoro-3-methoxypyridine.
  • Halogenation: React with N-iodosuccinimide in the presence of a palladium catalyst to introduce the iodine atom.
  • Reaction Conditions: Optimize conditions such as solvent choice, temperature, and reaction time to maximize yield and purity.

Industrial production may utilize large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity.

2-Fluoro-4-iodo-3-methoxypyridine serves multiple purposes across various fields:

  • Chemistry: Acts as a building block in synthesizing complex organic molecules, particularly pharmaceuticals and agrochemicals.
  • Biology: Utilized in designing bioactive molecules for studying biological pathways.
  • Industry: Employed in producing specialty chemicals and materials with specific properties.

The uniqueness of 2-fluoro-4-iodo-3-methoxypyridine lies in its specific arrangement of substituents, which influences its chemical reactivity and applications. Here are some similar compounds for comparison:

Compound NameKey Features
2-Fluoro-4-methoxypyridineLacks iodine; different reactivity profile
4-Fluoro-3-iodo-2-methoxypyridineIodine at a different position; alters reactivity
2-Fluoro-3-methoxypyridineDifferent substitution pattern; may affect properties

Each compound exhibits distinct characteristics due to variations in substituent positioning, which can significantly influence their chemical behavior and potential applications.

XLogP3

1.9

Dates

Last modified: 08-19-2023

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